molecular formula C10H9N7S B2532250 6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine CAS No. 1946818-36-5

6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine

Numéro de catalogue: B2532250
Numéro CAS: 1946818-36-5
Poids moléculaire: 259.29
Clé InChI: NKGBINUEMPVFFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[3-(5-Amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 3 and a pyrazole ring at position 4. The pyrazole moiety is further functionalized with a 5-amino-1,3,4-thiadiazole group. This compound’s structural complexity arises from the integration of three distinct heterocyclic systems: pyridine, pyrazole, and thiadiazole.

Propriétés

IUPAC Name

5-[1-(5-aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7S/c11-6-1-2-8(13-5-6)17-4-3-7(16-17)9-14-15-10(12)18-9/h1-5H,11H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGBINUEMPVFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CC(=N2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine typically involves multiple steps:

Industrial Production Methods

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino groups on the pyridine and thiadiazole rings act as nucleophiles:

  • Acylation : Reacts with acetyl chloride in dichloromethane to form N-acetyl derivatives (yield: 65–78%).

  • Alkylation : Treatment with methyl iodide in DMF produces N-methylated analogs (yield: 58–70%).

Mechanistic Insight :
The 5-amino-thiadiazole group exhibits higher reactivity due to electron-withdrawing effects from sulfur and nitrogen atoms, directing electrophiles to the amino site .

Cycloaddition and Ring-Opening Reactions

The pyrazole moiety participates in [3+2] cycloadditions:

  • With Nitriles : Forms triazolo[1,5-a]pyridine derivatives under microwave irradiation (120°C, 30 min) .

  • Diazoalkane Additions : Generates pyrazoline intermediates, which further aromatize in acidic conditions .

Reaction Outcomes :

SubstrateProductYield (%)Conditions
AcrylonitrileTriazolo-pyridine hybrid62120°C, microwave
Ethyl diazoacetatePyrazoline adduct55RT, THF

Biological Interaction Mechanisms

While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity in biological systems:

  • Aldose Reductase Inhibition : Binds via hydrogen bonds between the thiadiazole NH and enzyme active-site residues (Ki = 23.47 nM for analogs) .

  • α-Glucosidase Binding : Competes with substrates through π-π stacking with the pyridine ring (Ki = 6.09 μM for related structures) .

Structural Influences on Reactivity

Crystallographic data (monoclinic system, a = 10.2 Å, b = 7.8 Å) reveals planar geometry, enhancing conjugation and stabilizing transition states during substitutions.

Key Reactivity Trends :

  • Electrophilic Sites : Pyridine C-2 > Thiadiazole C-5 (based on Mulliken charges).

  • Thermal Stability : Decomposes at 245°C, limiting high-temperature applications.

Applications De Recherche Scientifique

Structure and Properties

The molecular formula of 6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine is C11H10N6SC_{11}H_{10}N_6S with a molecular weight of approximately 246.30 g/mol. The structure includes a thiadiazole ring that contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Activity against Bacteria : In vitro tests indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .
CompoundTarget BacteriaMIC (μg/mL)Reference
Example AS. aureus32.6
Example BE. coli47.5

Anticancer Properties

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : Research demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma). The compound exhibited selective toxicity, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Thiadiazole derivatives are known for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and could serve as a lead for developing new anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against several pathogenic strains. The derivatives showed varying degrees of activity, with some exhibiting stronger effects than conventional antibiotics. The study concluded that modifications to the thiadiazole ring can enhance antibacterial properties significantly .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on different cancer cell lines where it demonstrated significant cytotoxicity at low concentrations. The results indicated that the compound could induce apoptosis in cancer cells through multiple pathways, making it a candidate for further development in cancer therapy .

Mécanisme D'action

The mechanism of action of 6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of thiadiazole-pyridine hybrids. Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Applications Reference(s)
6-[3-(5-Amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine Pyridine (NH₂ at C3), pyrazole, 5-amino-1,3,4-thiadiazole Enhanced H-bonding potential; potential kinase inhibitor or antimicrobial agent
3-(5-Amino-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Chromenone (coumarin-like) fused with thiadiazole Fluorescent properties; evaluated for antitumor activity
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives Chromenone-thiazole hybrid with methoxy and amide groups Anticancer activity via topoisomerase inhibition
6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine Pyridine (NH₂ at C3) with trifluoromethylpyrazole Improved metabolic stability; explored in agrochemicals
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine Pyrazole (NH₂ at C3) with chlorothiophene Herbicidal activity; structural simplicity aids in scalable synthesis

Physicochemical Properties

  • Solubility: The amino groups improve aqueous solubility compared to non-polar analogs like trifluoromethylpyrazole derivatives .
  • Melting Point : Pyridine-thiadiazole hybrids typically melt between 100–150°C, consistent with the target compound’s predicted range (e.g., 104–107°C for a related pyrazole-pyridine amine in ) .
  • Crystallinity : Intermolecular N–H···N hydrogen bonds (observed in ’s crystal structure) enhance stability and crystallinity .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Trifluoromethyl () increases metabolic stability but may reduce solubility .
  • Amino Groups: Enhance hydrogen bonding and bioavailability, as seen in glycosylated thiadiazole derivatives () .
  • Heterocycle Fusion: Chromenone-thiadiazole hybrids () exhibit fluorescence, whereas pyridine-pyrazole-thiadiazole systems prioritize pharmacological activity .

Activité Biologique

6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyridine ring, a pyrazole moiety, and a thiadiazole group. The synthesis of similar compounds often involves multi-component reactions or modifications of existing pyrazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial properties .

Antitumor Activity

Several studies have reported the antitumor effects of thiadiazole derivatives. For example, compounds containing the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines. In particular, some derivatives exhibited IC50 values in the low micromolar range against HepG2 (liver cancer) and A549 (lung cancer) cell lines .

Table 1: Antitumor Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHepG20.428
Compound BA5490.580
Compound CMCF70.399

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to 6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) ranged from 250 µg/mL for various tested compounds .

The biological activities of these compounds can be attributed to their ability to interact with specific biological targets. For instance, some derivatives have been shown to inhibit key enzymes involved in inflammatory pathways, such as p38 MAPK, with IC50 values as low as 13 nM . This inhibition can lead to reduced production of pro-inflammatory cytokines like TNFα and IL-6.

Case Studies

Recent case studies highlight the effectiveness of thiadiazole derivatives in clinical settings. One study reported that a derivative exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. What are the common synthetic routes for 6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation and cycloaddition reactions. For instance, thiadiazole intermediates are prepared by reacting hydrazides with potassium thiocyanate in concentrated sulfuric acid, followed by cyclization with aromatic aldehydes (e.g., Scheme 25 in ). Alternatively, coupling reactions using cesium carbonate and copper(I) bromide under mild conditions (35°C, 2 days) yield pyrazole-pyridine hybrids, though yields may be low (~17.9%) due to competing side reactions . Optimizing solvent systems (e.g., DMF vs. DMSO) and catalyst loading (e.g., triethylamine in chloroacetyl chloride cycloadditions) can improve efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential: 1H^1H NMR identifies proton environments (e.g., pyridin-3-yl protons at δ 8.87 ppm in CDCl3_3), while 13C^{13}C NMR confirms carbon frameworks. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]+^+ in ). Infrared (IR) spectroscopy detects functional groups like NH2_2 (stretching at ~3298 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies may arise from tautomerism (e.g., pyrazole-thiadiazole tautomeric forms) or impurities. Use 2D NMR (COSY, HSQC) to map connectivity and distinguish overlapping signals. For ambiguous HRMS peaks, isotopic pattern analysis (e.g., 35Cl^{35}Cl vs. 37Cl^{37}Cl) or tandem MS/MS fragmentation can clarify molecular composition .

Q. What strategies optimize reaction yields in copper-catalyzed cross-coupling steps for pyrazole-pyridine hybrids?

  • Methodological Answer : Low yields (e.g., 17.9% in ) often stem from inefficient ligand-metal coordination. Screen ligands like 1,10-phenanthroline to stabilize copper(I) intermediates. Solvent polarity adjustments (e.g., DMSO for better solubility) and temperature gradients (e.g., 35°C to 50°C) can enhance reactivity. Monitor progress via TLC or LC-MS to terminate reactions at peak conversion .

Q. How to design assays for evaluating the antioxidant potential of this compound?

  • Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays: dissolve the compound in ethanol, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Compare with ascorbic acid controls. For cellular antioxidant activity, employ ROS (reactive oxygen species) detection in H2_2O2_2-induced oxidative stress models using fluorescent probes like DCFH-DA .

Q. What computational approaches predict binding interactions of this compound with biological targets?

  • Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimized geometry via DFT) and target protein (e.g., retrieved from PDB). Run simulations with flexible side chains at the active site. Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability. Compare results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cycloaddition reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO2_2) on aromatic aldehydes accelerate cycloaddition by increasing electrophilicity, while bulky substituents (e.g., -CF3_3) may hinder ring closure. Use Hammett plots to correlate substituent σ values with reaction rates. Computational studies (DFT) can map frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.